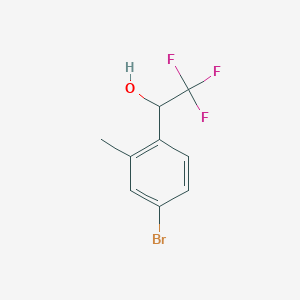![molecular formula C21H20FN3O2S B2663898 6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097929-48-9](/img/structure/B2663898.png)
6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a thiophene ring, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reactions: The piperidine intermediate is then coupled with the thiophene derivative using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Pyridazinone Core: The final step involves the cyclization to form the pyridazinone core, which can be achieved through a condensation reaction involving hydrazine and a diketone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, LiAlH4
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Amino derivatives, thiol derivatives
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and the challenge it presents in synthetic organic chemistry. It serves as a model compound for developing new synthetic methodologies and for studying reaction mechanisms.
Biology
Biologically, 6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, potentially leading to the development of new medications for various diseases.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, inhibiting or modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the piperidine and thiophene rings might contribute to the overall binding specificity and stability.
相似化合物的比较
Similar Compounds
6-(4-Chlorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one: Similar structure with a chlorine atom instead of fluorine.
6-(4-Methylphenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one: Similar structure with a methyl group instead of fluorine.
6-(4-Bromophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its electronic properties, making it distinct from its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-18-3-1-16(2-4-18)19-5-6-20(26)25(23-19)13-15-7-10-24(11-8-15)21(27)17-9-12-28-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIPMAGVXOVTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
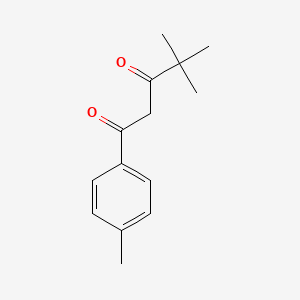
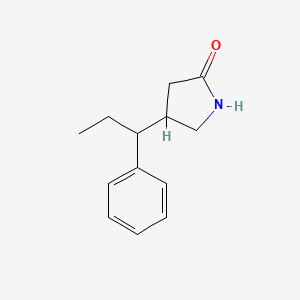
![2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2663817.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride](/img/structure/B2663820.png)
![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2663822.png)
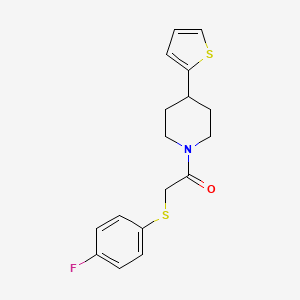
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2663824.png)
![tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate](/img/structure/B2663825.png)
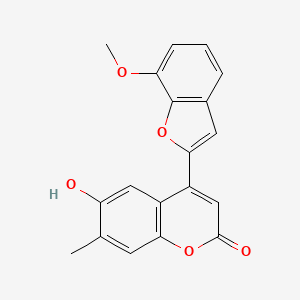
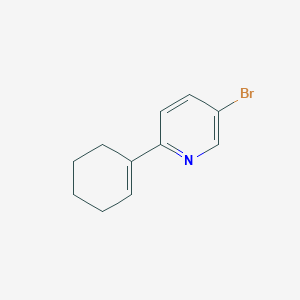
![3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663834.png)

